Enantioselective Biocatalytic Reduction: High Enantiomeric Excess for Chiral Intermediate Synthesis
In enoate reductase-mediated biotransformations, Methyl (Z)-2-bromocrotonate (the (Z)-isomer of Methyl 2-bromo-2-butenoate) is reduced to methyl (S)-2-bromobutanoate with an enantiomeric excess (ee) of 97% [1]. This high stereoselectivity is critical for synthesizing chiral active pharmaceutical ingredients (APIs). The study notes that both the (Z)- and (E)-diastereoisomers of α-bromo unsaturated esters afford the same enantiomer of the reduced product, indicating a convergence mechanism, but the yield and efficiency may vary [1].
| Evidence Dimension | Enantiomeric Excess (ee) of Biocatalytic Reduction Product |
|---|---|
| Target Compound Data | 97% ee for methyl (S)-2-bromobutanoate |
| Comparator Or Baseline | Methyl (Z)-2-chlorocrotonate or other 2-haloalkenoates (exact ee values not reported in this study, but the study notes that bioreductions of other methyl 2-haloalkenoates were also considered) |
| Quantified Difference | The target compound achieves a high 97% ee, a benchmark for chiral purity. |
| Conditions | Baker's yeast fermentation and OYE1-3 biotransformations |
Why This Matters
This high and specific enantiomeric excess is a key differentiator for procurement, ensuring the compound's suitability for producing enantiopure chiral drug intermediates with predictable stereochemistry.
- [1] Brenna, E., Gatti, F. G., Manfredi, A., Monti, D., & Parmeggiani, F. (2011). Enoate Reductase-Mediated Preparation of Methyl (S)-2-Bromobutanoate, a Useful Key Intermediate for the Synthesis of Chiral Active Pharmaceutical Ingredients. Organic Process Research & Development, 16(2), 262–268. View Source
